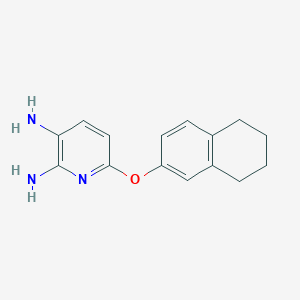
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, also known as THN-PD, is a chemical compound that has been extensively researched for its potential therapeutic applications. THN-PD belongs to the class of compounds known as tyrosine kinase inhibitors, which are known to target specific enzymes involved in signal transduction pathways.
Wissenschaftliche Forschungsanwendungen
Tumor Inhibitory and Antioxidant Activity
Research involving derivatives of 5,6,7,8-tetrahydronaphthalene, which include compounds similar to 6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, has shown promising results in tumor inhibition and antioxidant activities. For instance, Hamdy et al. (2013) synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and found that some of these compounds exhibited significant scavenging potency and inhibitory activity against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Fluorescence Emission and Quenching
Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, which is structurally related to the compound of interest. They discovered that its fluorescence emission is quenched by pyridine, with the mechanism involving π-electron delocalization via a hydrogen bond (Chatterjee, Laha, Chakravorti, Ganguly, & Banerjee, 1986).
Chelation and Crystal Engineering
The compound's structural similarity to pyridine derivatives makes it relevant in studies like that of Duong et al. (2011), who explored the use of pyridine-based molecules in chelating metals and creating hydrogen-bonded crystals for structural engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Polymer Synthesis
Yang and Chen (1993) synthesized aromatic polyamides using derivatives of naphthalene, which could relate to the structural elements of the compound . These polymers displayed good solubility and thermal stability, important for material science applications (Yang & Chen, 1993).
Anti-Inflammatory and Analgesic Activities
Hamdy and Kamel (2012) synthesized 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their anti-inflammatory and analgesic properties. These derivatives showed significant potential as alternatives to nonsteroidal anti-inflammatory drugs (Hamdy & Kamel, 2012).
Wirkmechanismus
Target of Action
The primary targets of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to definitively state which biochemical pathways are affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-13-7-8-14(18-15(13)17)19-12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4,16H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSZPGMZPAZDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3=NC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

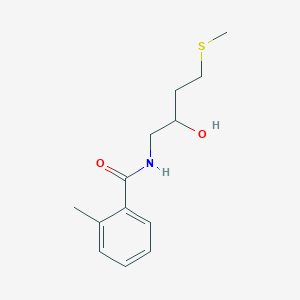

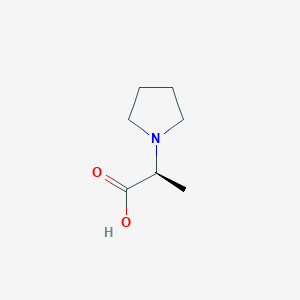
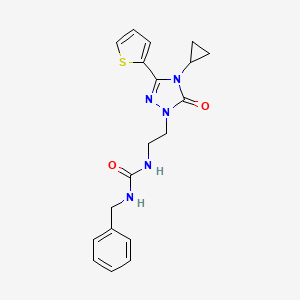
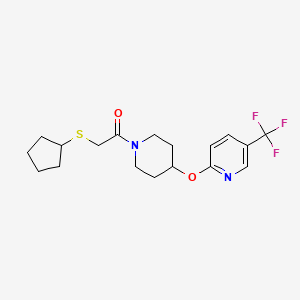
![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
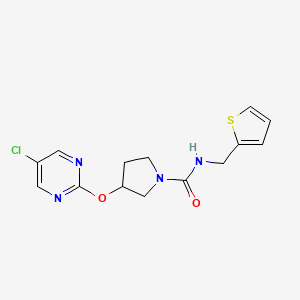
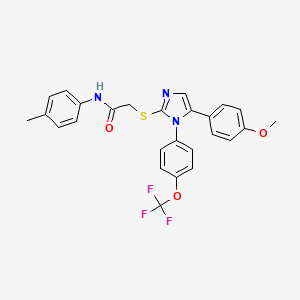

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)
